2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative known for its complex chemical structure and potential therapeutic and environmental applications. This compound exhibits bioactivity against certain biological targets, making it a subject of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s bioactivity makes it useful in studying biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar compounds to 2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide include:
- 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- 2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
These compounds share structural similarities but may differ in their bioactivity, chemical reactivity, and applications
Properties
Molecular Formula |
C17H22N2O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,5-diethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-9-12(3)7-8-18-17/h7-11H,5-6H2,1-4H3,(H,18,19) |
InChI Key |
PAHYYFQLQWXCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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